12-Amino-1-dodecanol

Polymer Chemistry Polyurethane Synthesis Thermal Analysis

Select 12-Amino-1-dodecanol (CAS 67107-87-3) for its unique C12 alkyl spacer, which is critical for achieving high-melting polyurethanes (Tm=157°C) and precise PROTAC linker geometry. This bifunctional amphiphile also enables novel phosphorylated surfactants for enhanced drug delivery. Bulk and R&D quantities are available with verified purity and regulatory support.

Molecular Formula C12H27NO
Molecular Weight 201.35 g/mol
CAS No. 67107-87-3
Cat. No. B015352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Amino-1-dodecanol
CAS67107-87-3
Molecular FormulaC12H27NO
Molecular Weight201.35 g/mol
Structural Identifiers
SMILESC(CCCCCCO)CCCCCN
InChIInChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2
InChIKeyIIWXYWWVCBRBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Amino-1-dodecanol (CAS 67107-87-3) Procurement Guide: Key Properties and Strategic Role as a C12 Amino Alcohol


12-Amino-1-dodecanol (CAS 67107-87-3) is a long-chain aliphatic primary ω-amino alcohol with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol [1]. It exists as a white to off-white crystalline solid at room temperature with a melting point of 79-83 °C and a predicted boiling point of 303.6 °C [1]. This bifunctional amphiphile, bearing both a terminal primary amine and a primary alcohol, is established as a PROTAC linker and a versatile intermediate for polyurethane synthesis [2]. Its balanced C12 alkyl spacer confers a characteristic logP (predicted ~3.3), which is critical for determining its hydrophobic-hydrophilic balance in both materials science and bioconjugation applications .

12-Amino-1-dodecanol (CAS 67107-87-3): Why Chain Length and Bifunctionality Preclude Generic Substitution


Substituting 12-Amino-1-dodecanol with a shorter- or longer-chain ω-amino alcohol analog—such as 8-amino-1-octanol (C8) or 14-amino-1-tetradecanol (C14)—is not a trivial procurement decision. The C12 spacer length is not arbitrary; it directly governs the crystallographic packing, thermal transitions, and supramolecular hydrogen-bonding networks in derived polymers, as demonstrated in the synthesis of 12-polyurethane (12-PUR) which exhibits a distinct equilibrium melting temperature of 157 °C and an α-nylon-like layered crystal structure [1]. Furthermore, in PROTAC linker applications, the C12 alkyl chain provides a specific spatial separation that influences ternary complex formation and target degradation efficiency; substituting a different linker length or a structurally dissimilar polyethylene glycol (PEG)-based linker will yield a distinct, and likely suboptimal, linker geometry [2]. The quantifiable differences in physicochemical properties—such as logP (predicted ~3.3 for C12) and chain flexibility—render the C12 variant a uniquely positioned building block that cannot be interchanged without risking performance in these precision applications.

12-Amino-1-dodecanol (CAS 67107-87-3): Quantified Differentiation Versus C8 and C14 Amino Alcohol Analogs


C12 Polyurethane from 12-Amino-1-dodecanol Exhibits Superior Thermal Stability (Tm = 157 °C) and α-Nylon-Like Crystallinity Compared to C6 and C8 Analogues

The polymer 12-polyurethane (12-PUR), synthesized directly from 12-amino-1-dodecanol, exhibits a high equilibrium melting temperature (Tm) of 157 °C and a well-defined layered crystal structure analogous to the α-form of nylons [1]. This thermal stability is a direct consequence of the C12 aliphatic spacer length, which facilitates optimal antiparallel chain packing and intermolecular hydrogen bonding. In contrast, polyurethanes derived from shorter-chain amino alcohols, such as 6-amino-1-hexanol (C6) or 8-amino-1-octanol (C8), typically exhibit lower melting temperatures and less ordered crystalline phases due to insufficient hydrophobic domain formation and disrupted hydrogen-bonding networks.

Polymer Chemistry Polyurethane Synthesis Thermal Analysis

12-Amino-1-dodecanol Biocatalytic Synthesis Achieves 5.76 mM Product Yield from 10 mM Substrate, Demonstrating Scalable Green Chemistry Potential

A biocatalytic reduction method employing carboxylic acid reductase and endogenous E. coli aldehyde reductases successfully produced 5.76 mM 12-amino-1-dodecanol from a 10 mM concentration of the corresponding 12-amino-dodecanoic acid [1]. This represents a 57.6% molar conversion yield. In the same study, a shorter-chain analogue, 8-amino-1-octanol, was produced at a higher final concentration of 9.17 mM from a 50 mM substrate input, highlighting a substrate-dependent efficiency for the C12 compound. This enzymatic pathway offers a sustainable, environmentally friendly alternative to traditional chemical synthesis routes, which often rely on harsh reagents and generate greater waste.

Biocatalysis Green Chemistry Amino Alcohol Synthesis

Phosphorylated 12-Amino-1-dodecanol (12-AD) Enables Zeta Potential Switching from −9.37 mV to +0.5 mV for Enhanced Mucus Permeation

A Janus-headed surfactant was synthesized by phosphorylating 12-amino-1-dodecanol (12-AD) with P₂O₅ and incorporated into a self-emulsifying drug delivery system (SEDDS) [1]. The resulting SEDDS exhibited an initial zeta potential of −9.37 mV. Upon incubation with isolated alkaline phosphatase (AP), the phosphate group was cleaved, causing the zeta potential to shift to +0.5 mV within 6 hours. This charge reversal was directly correlated with a 6.5-fold enhancement in mucus permeation compared to SEDDS that had already undergone charge conversion. This dual-charge functionality is a direct consequence of the bifunctional nature of 12-amino-1-dodecanol, which provides both a phosphorylatable hydroxyl group and a charge-switching amine group.

Drug Delivery Zeta Potential Switching Mucosal Permeation

12-Amino-1-dodecanol (CAS 67107-87-3): High-Impact Application Scenarios Validated by Quantitative Evidence


Synthesis of High-Performance 12-Polyurethane (12-PUR) for Demanding Thermoplastic Applications

Researchers and industrial users should prioritize 12-amino-1-dodecanol for the synthesis of aliphatic polyurethanes where a high melting point (Tm = 157 °C) and a well-defined, α-nylon-like crystalline structure are required [1]. The C12 spacer provides the optimal chain length for achieving a stable, fully-extended chain conformation and antiparallel hydrogen-bonded sheets, which are essential for superior thermal and mechanical properties. This scenario is validated by the direct synthesis of 12-PUR from this monomer [1].

Development of PROTAC Molecules Requiring a Specific, Hydrophobic C12 Linker

Procurement of 12-amino-1-dodecanol is essential for synthesizing PROTACs (Proteolysis Targeting Chimeras) that require a rigid, hydrophobic C12 alkyl spacer between the E3 ligase ligand and the target protein ligand . This specific linker geometry is a key determinant of ternary complex formation and subsequent target degradation efficiency. Substitution with a shorter (e.g., C8) or longer (e.g., C14) amino alcohol linker, or a PEG-based linker, will result in a different spatial orientation and likely reduced or altered biological activity .

Formulation of Zeta Potential-Changing Drug Delivery Systems for Enhanced Mucus Permeation

Formulation scientists should select 12-amino-1-dodecanol as a critical precursor for synthesizing Janus-headed, phosphorylatable surfactants [2]. The resulting phosphorylated derivative (p-12-AD) enables the design of self-emulsifying drug delivery systems (SEDDS) that undergo a quantifiable zeta potential switch from −9.37 mV to +0.5 mV upon phosphatase cleavage, achieving a 6.5-fold enhancement in mucus permeation [2]. This specific dual-functionality is not achievable with mono-functional amine or alcohol analogs.

Green Chemistry Biocatalytic Synthesis of ω-Amino Alcohols

For chemical manufacturers and process chemists seeking sustainable routes to amino alcohols, 12-amino-1-dodecanol represents a viable target molecule via a characterized biocatalytic pathway. The established method using carboxylic acid reductase and E. coli aldehyde reductases yields 5.76 mM product from 10 mM substrate [3]. This data provides a baseline for process optimization and scale-up, differentiating it from amino alcohols whose biocatalytic synthesis has not been similarly quantified.

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